molecular formula C15H20O5 B020459 Diethyl 4-ethoxyphenylmalonate CAS No. 23197-69-5

Diethyl 4-ethoxyphenylmalonate

Cat. No. B020459
CAS RN: 23197-69-5
M. Wt: 280.32 g/mol
InChI Key: LQSBAEXJSFLVHM-UHFFFAOYSA-N
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Description

Diethyl 4-ethoxyphenylmalonate is a chemical compound utilized in various synthetic processes. It is known for its role in the formation of complex molecules and serves as a starting material for synthesizing diverse heterocyclic compounds.

Synthesis Analysis

  • Diethyl ethoxymethylenemalonate is used in the novel synthesis of triheterocyclic compounds, as demonstrated in the formation of 3-carbethoxy-9,11-disubstituted-4-oxo-4H-pyrido[3,2-e]pyrimido[1,2-c]pyrimidines from 4-aminopyrido[2,3-d]pyrimidines (Dave & Shukla, 1997).
  • The synthesis of 2,3-disubstituted 4-ethoxycarbonyl-β-carbolin-1-ones was developed using palladium-catalyzed intramolecular amination, demonstrating the versatility of diethyl 4-ethoxyphenylmalonate in complex synthesis processes (Miura, Goto, Hashimoto, & Hachiya, 2020).

Molecular Structure Analysis

  • The molecular structure of diethyl 4-ethoxyphenylmalonate and its derivatives has been elucidated through various studies, including X-ray analysis. These studies have highlighted the stretched shape of the molecule and the orientation of its ethoxycarbonyl groups (Hoffmann, Böhme, & Hartung, 1995).

Chemical Reactions and Properties

  • Diethyl ethoxymethylenemalonate participates in various chemical reactions, including the Michael addition and reactions with azides. These reactions often result in the formation of complex structures and demonstrate the reactivity of the ethoxycarbonyl group (Simamura, Inamoto, & Suehiro, 1954).
  • The compound has shown potential in the synthesis of antimicrobial agents, indicating its utility in the pharmaceutical industry (Khan, Miller, Rainsford, & Zhou, 2013).

properties

IUPAC Name

diethyl 2-(4-ethoxyphenyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O5/c1-4-18-12-9-7-11(8-10-12)13(14(16)19-5-2)15(17)20-6-3/h7-10,13H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQSBAEXJSFLVHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(C(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10574121
Record name Diethyl (4-ethoxyphenyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10574121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 4-ethoxyphenylmalonate

CAS RN

23197-69-5
Record name Diethyl (4-ethoxyphenyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10574121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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